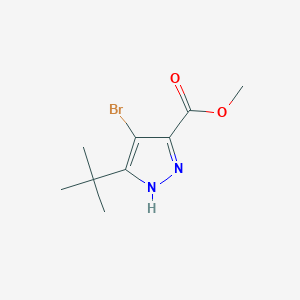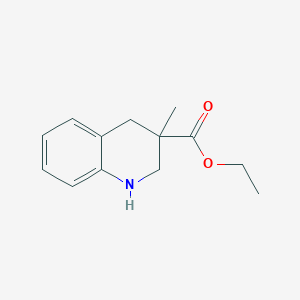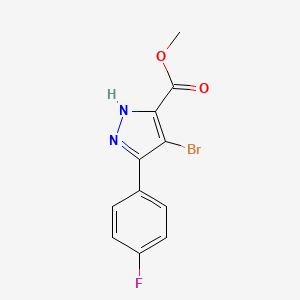
methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
“Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position, a fluorophenyl group at the 3rd position, and a carboxylate ester group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the bromo and fluoro substituents are halogens, and the methyl ester group is a common functional group in organic chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the reactive sites at the bromo, fluoro, and ester groups. These sites could undergo various reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the halogen groups and the ester group could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a valuable intermediate in pharmaceutical research, particularly in the synthesis of various bioactive molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, the pyrazole ring is a common motif in many drug molecules due to its mimicry of the adenine base in ATP, making it a potential target for designing kinase inhibitors .
Agricultural Chemistry
In the field of agricultural chemistry, such fluorinated pyrazoles can be used to create novel pesticides and herbicides. The introduction of fluorine atoms into lead structures is a common strategy to enhance the biological activity and stability of agrochemicals .
Material Science
The compound’s unique electronic properties make it a candidate for use in material science, particularly in the development of organic semiconductors. The presence of both electron-withdrawing bromine and fluorine atoms could influence the charge transport properties of the resulting materials .
Biological Studies
As a fluorinated compound, it can serve as a precursor for radiolabeled molecules that are used in positron emission tomography (PET) imaging. This application is crucial for in vivo studies of biological processes and drug distribution .
Chemical Synthesis
Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can be utilized in chemical synthesis as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic chemistry .
Antimicrobial Research
The structural features of this compound suggest potential antimicrobial properties. By modifying the pyrazole core, researchers can synthesize derivatives with enhanced activity against resistant strains of bacteria and other pathogens .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFOZOSFWIINBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B1419856.png)
![{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419857.png)

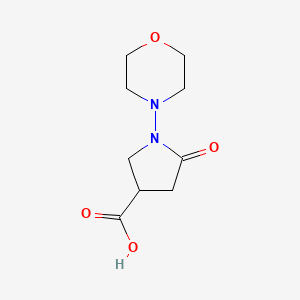

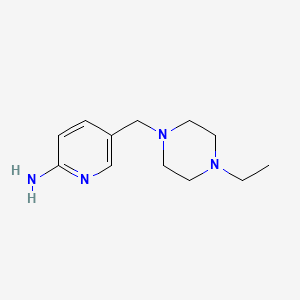
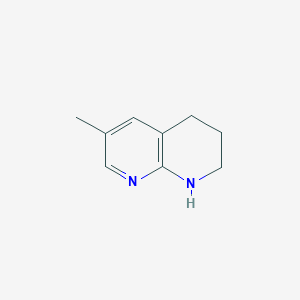
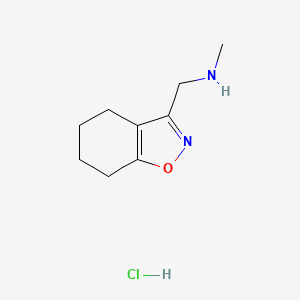
![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)
